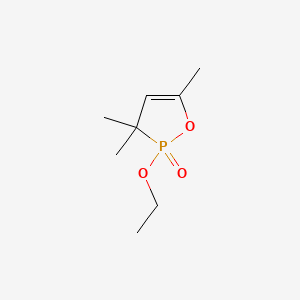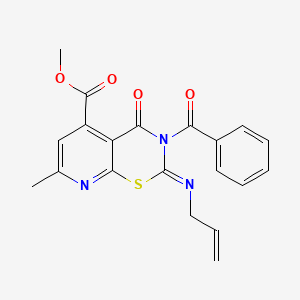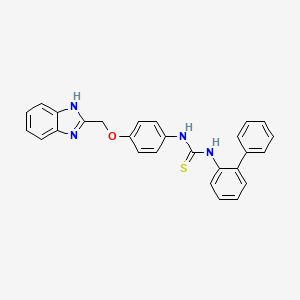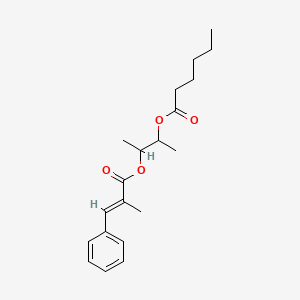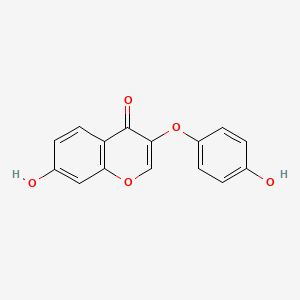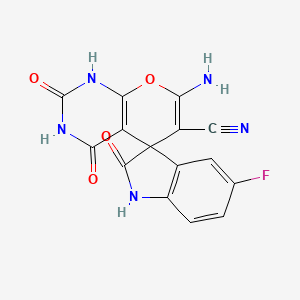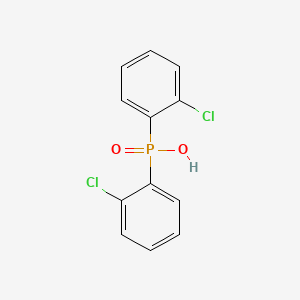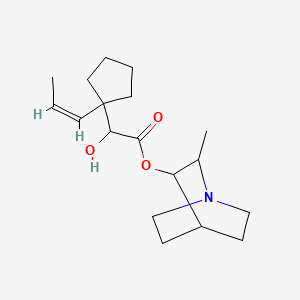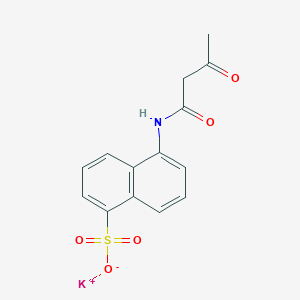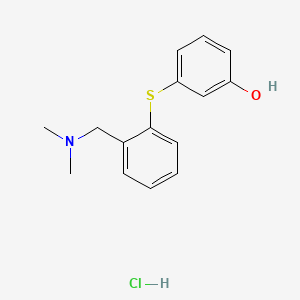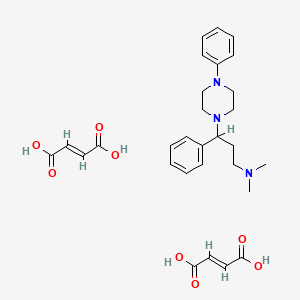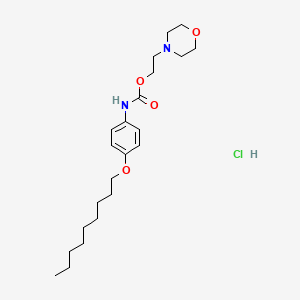
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C22H36N2O4·HCl . This compound is notable for its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a nonyloxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(nonyloxy)phenyl isocyanate with 2-(morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or morpholino groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity and modulation of protein interactions .
類似化合物との比較
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but lacks the nonyloxy and morpholino groups.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a nonyloxy group.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Features a chlorophenyl group instead of a nonyloxy group.
Uniqueness
Carbamic acid, (4-(nonyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its combination of a nonyloxyphenyl group and a morpholinoethyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
112923-08-7 |
|---|---|
分子式 |
C22H37ClN2O4 |
分子量 |
429.0 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(4-nonoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-2-3-4-5-6-7-8-16-27-21-11-9-20(10-12-21)23-22(25)28-19-15-24-13-17-26-18-14-24;/h9-12H,2-8,13-19H2,1H3,(H,23,25);1H |
InChIキー |
AXPKKZAVKGPDMS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


